2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dihydroisoquinoline moiety, a dimethoxyphenyl group, and a hexahydropyrido[2,3-d]pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final steps involve the construction of the hexahydropyrido[2,3-d]pyrimidine ring system through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes may require the development of continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, with applications in cancer research.
2-(Substituted phenyl)-3,4-dihydroisoquinolin derivatives: Compounds with potential antifungal activity, used in the development of new agrochemicals.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H25N5O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H25N5O5/c1-34-16-7-8-18(19(11-16)35-2)26-23(32)17-12-20(31)27-22-21(17)24(33)29-25(28-22)30-10-9-14-5-3-4-6-15(14)13-30/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
NZMVJPDICTZXJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4)OC |
Origin of Product |
United States |
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